

3-Bromo-m-terphenyl physical and chemical properties

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Compound of Interest

Compound Name: 3-Bromo-m-terphenyl

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An In-Depth Technical Guide to 3-Bromo-m-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon featuring a central benzene ring substituted with a bromine atom and two phenyl groups at the meta positions. This molecular architecture makes it a valuable building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its rigid terphenyl backbone provides a well-defined three-dimensional structure, while the reactive carbon-bromine bond serves as a versatile handle for constructing more complex molecules through various cross-coupling reactions. This guide provides a comprehensive overview of the physical, chemical, and safety properties of **3-Bromo-m-terphenyl**, offering insights for its effective use in research and development.

Molecular Structure and Properties

The structural arrangement of **3-Bromo-m-terphenyl**, with its interconnected phenyl rings, imparts specific physical and chemical characteristics crucial for its application in synthesis.

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// Edges for Phenyl Group 1 (attached to C3) C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C2;  
  
// Edges for Phenyl Group 2 (attached to C5) C5 -- C16; C16 -- C15; C15 -- C14; C14 -- C13; C13 -- C6;  
  
// Edge for Bromine C4 -- Br;  
  
// Add invisible nodes and edges for double bonds to approximate appearance node  
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```

Physical and Chemical Properties Summary

Property	Value	Source(s)
CAS Number	98905-03-4	[1] [2]
Molecular Formula	C ₁₈ H ₁₃ Br	[1] [2]
Molecular Weight	309.2 g/mol	[1]
Appearance	White to light yellow powder or crystal	[3]
Melting Point	112.0 to 116.0 °C	[3]
Boiling Point	413.1 ± 14.0 °C (Predicted)	[4]
Density	1.309 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Insoluble in water. Soluble in common aromatic solvents.	[5]

Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of **3-Bromo-m-terphenyl**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a terphenyl structure is complex due to the overlapping signals of the aromatic protons. The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific coupling patterns and integrations are crucial for confirming the substitution pattern.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift, and the quaternary carbons where the phenyl rings are attached will also be identifiable.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (around $3100\text{-}3000\text{ cm}^{-1}$), C=C stretching within the rings (around $1600\text{-}1450\text{ cm}^{-1}$), and C-Br stretching (typically in the fingerprint region below 1000 cm^{-1}).

Synthesis and Purification

The synthesis of terphenyls is most efficiently achieved through metal-catalyzed cross-coupling reactions.^[6] A common and versatile method for preparing unsymmetrical terphenyls like **3-Bromo-m-terphenyl** is the Suzuki cross-coupling reaction.^[6]

Representative Suzuki Coupling Protocol

This protocol describes a general approach for the synthesis of **3-Bromo-m-terphenyl**.

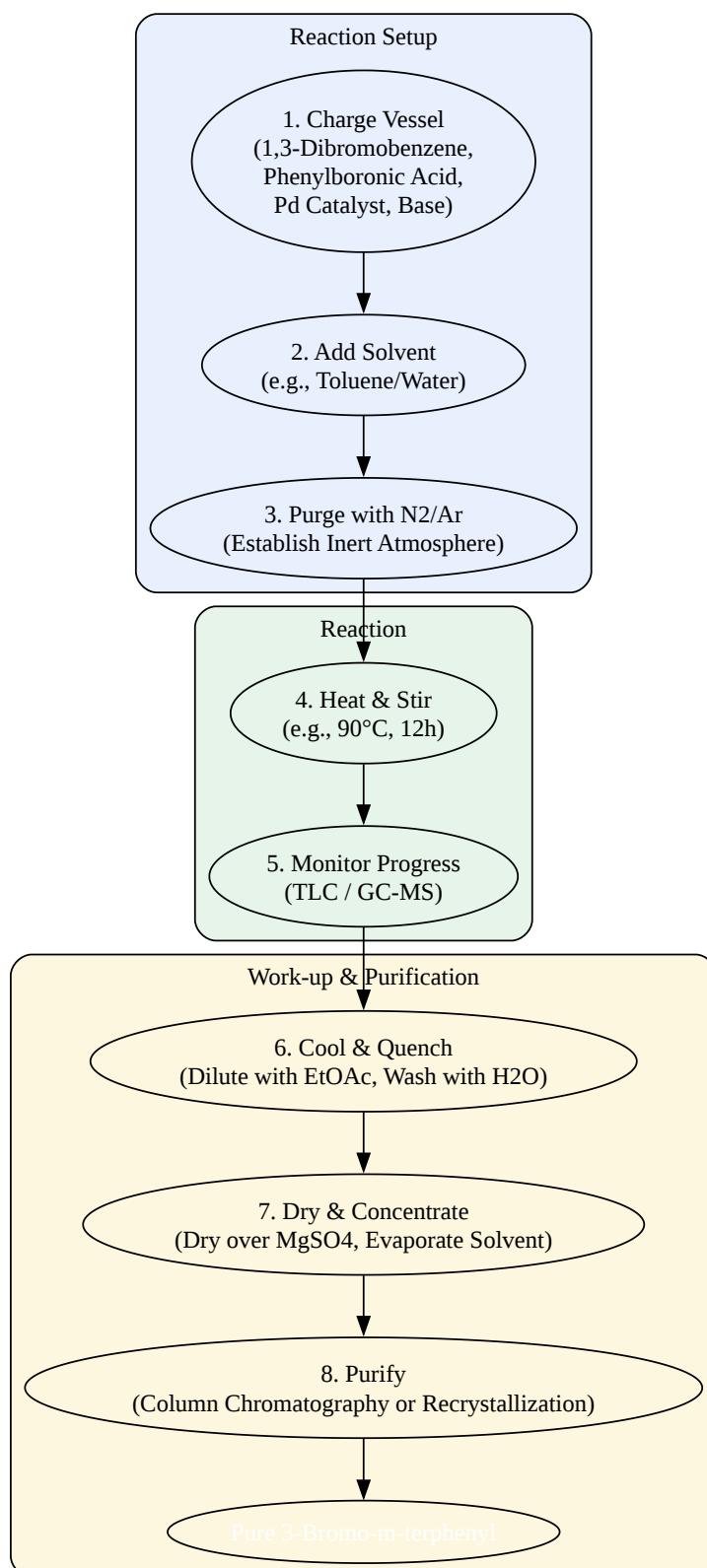
Reactants:

- 1,3-Dibromobenzene
- Phenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

- Inert Atmosphere: The reaction vessel is charged with the reactants and purged with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation of the palladium catalyst.
- Reagent Addition: 1,3-Dibromobenzene, phenylboronic acid (1 equivalent), the palladium catalyst, and the base are added to the solvent.
- Heating: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst system (typically $80\text{-}110\text{ }^\circ\text{C}$) and stirred for several hours until reaction completion is observed (monitored by TLC or GC-MS).

- Work-up: Upon cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove inorganic salts.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) to yield pure **3-Bromo-m-terphenyl**.

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Chemical Reactivity and Applications

The primary site of reactivity on **3-Bromo-m-terphenyl** is the carbon-bromine bond. This aryl bromide readily participates in a variety of palladium-catalyzed cross-coupling reactions, making it a key intermediate for the synthesis of more complex, functionalized molecules.

- Suzuki Coupling: Further reaction with another equivalent of an arylboronic acid can replace the bromine atom, leading to the formation of unsymmetrical quaterphenyls.
- Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the introduction of nitrogen-containing functional groups.
- Sonogashira Coupling: Coupling with terminal alkynes provides access to terphenyls with alkyne moieties, which are useful in materials science and as precursors for other functional groups.
- Heck Coupling: Reaction with alkenes can be used to append vinyl groups to the terphenyl core.

These reactions are instrumental in building molecules for various applications:

- Organic Light-Emitting Diodes (OLEDs): The rigid and conjugated terphenyl core is a common structural motif in materials designed for OLEDs, where it can serve as part of the host or emissive layer.
- Liquid Crystals: Substituted terphenyls are investigated for their liquid crystalline properties. [\[7\]](#)
- Drug Discovery: The terphenyl scaffold provides a rigid framework for positioning functional groups in three-dimensional space, which can be used to design ligands that interact with biological targets such as proteins and enzymes.

Safety and Handling

3-Bromo-m-terphenyl is a chemical that requires careful handling in a laboratory setting.

- Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[1\]](#)

- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
 - Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
 - Keep away from strong oxidizing agents.[8]
 - Store in a tightly closed container in a cool, dry place.[8]

Always consult the material safety data sheet (MSDS) before handling this compound.[8][9][10][11]

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